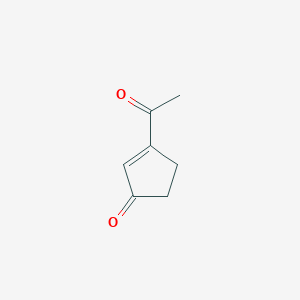
2-Cyclopenten-1-one, 3-acetyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetylcyclopent-2-enone is an organic compound characterized by a five-membered ring structure with a ketone and an acetyl group
準備方法
Synthetic Routes and Reaction Conditions: 3-Acetylcyclopent-2-enone can be synthesized through several methods. One common approach involves the bromination-dehydrobromination sequence to introduce the double bond into 1-alkoxycarbonyl-2-oxocycloalkylacetic and propionic esters. The application of 2,6-lutidine for dehydrobromination of α-bromocycloalkanones diesters provides sufficient selectivity without affecting the sensitive ester group .
Industrial Production Methods: Industrial production of 3-acetylcyclopent-2-enone typically involves large-scale organic synthesis techniques, ensuring high yield and purity. The exact methods may vary depending on the desired scale and specific industrial requirements.
化学反応の分析
Types of Reactions: 3-Acetylcyclopent-2-enone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
3-Acetylcyclopent-2-enone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its role in drug development.
作用機序
The mechanism by which 3-acetylcyclopent-2-enone exerts its effects involves interactions with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the ketone and acetyl groups, which can participate in various chemical reactions. Detailed studies on its mechanism of action are essential for understanding its full potential in different applications .
類似化合物との比較
Cyclopent-2-enone: Shares the five-membered ring structure but lacks the acetyl group.
Cyclohex-2-enone: Similar structure with a six-membered ring.
2-Acetylcyclopentanone: Similar functional groups but different ring structure.
Uniqueness: Its ability to undergo various chemical reactions makes it a valuable compound in both research and industrial contexts .
特性
CAS番号 |
27326-88-1 |
|---|---|
分子式 |
C7H8O2 |
分子量 |
124.14 g/mol |
IUPAC名 |
3-acetylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H8O2/c1-5(8)6-2-3-7(9)4-6/h4H,2-3H2,1H3 |
InChIキー |
DNWHNEMQSUQAQB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=O)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


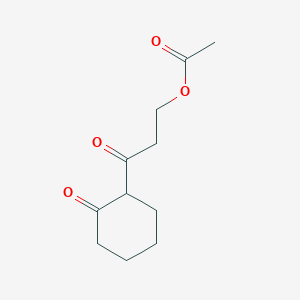
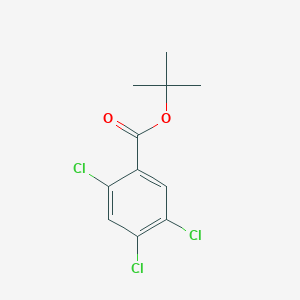
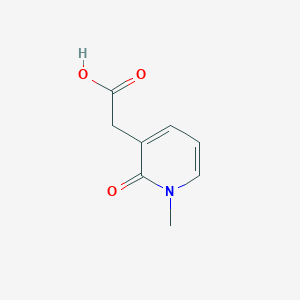


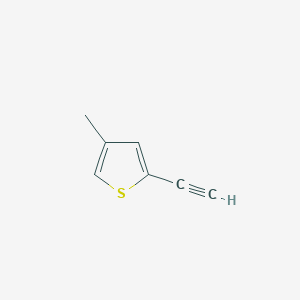
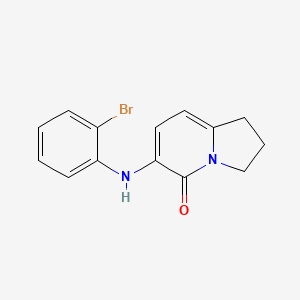

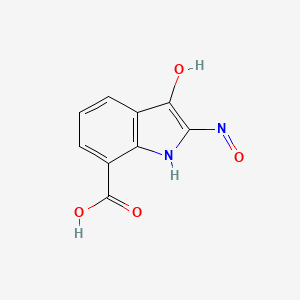
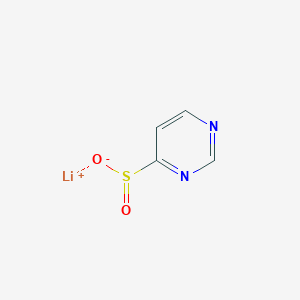
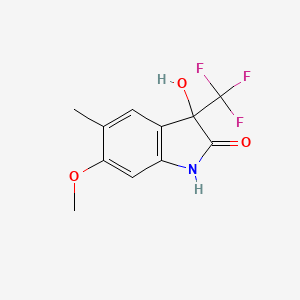
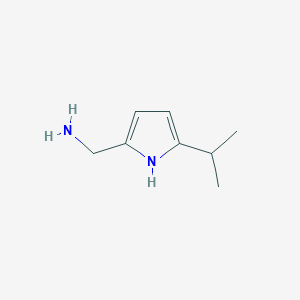
![(3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)
![(R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13118739.png)
